Tiliroside Tiliroside Tribuloside is a glycosyloxyflavone that is kaempferol attached to a 6-O-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranosyl residue at position 3 via a glycosidic linkage. It has a role as a plant metabolite. It is a glycosyloxyflavone, a cinnamate ester, a trihydroxyflavone and a monosaccharide derivative. It is functionally related to a kaempferol and a trans-4-coumaric acid.
Tiliroside is a natural product found in Daphne genkwa, Leonurus japonicus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 20316-62-5
VCID: VC21357083
InChI: InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+/t21-,24-,26+,27-,30+/m1/s1
SMILES:
Molecular Formula: C30H26O13
Molecular Weight: 594.5 g/mol

Tiliroside

CAS No.: 20316-62-5

Cat. No.: VC21357083

Molecular Formula: C30H26O13

Molecular Weight: 594.5 g/mol

* For research use only. Not for human or veterinary use.

Tiliroside - 20316-62-5

CAS No. 20316-62-5
Molecular Formula C30H26O13
Molecular Weight 594.5 g/mol
IUPAC Name [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C30H26O13/c31-16-6-1-14(2-7-16)3-10-22(35)40-13-21-24(36)26(38)27(39)30(42-21)43-29-25(37)23-19(34)11-18(33)12-20(23)41-28(29)15-4-8-17(32)9-5-15/h1-12,21,24,26-27,30-34,36,38-39H,13H2/b10-3+/t21-,24-,26+,27-,30+/m1/s1
Standard InChI Key DVGGLGXQSFURLP-VWMSDXGPSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O

Chemical Properties and Structure

Physical and Chemical Properties

Tiliroside, also known as kaempferol 3-O-β-D-glucopyranoside-6-p-coumaril ester, possesses distinct physical and chemical characteristics that influence its biological activity and pharmaceutical applications. The compound exhibits specific physicochemical properties that are important for understanding its behavior in biological systems and during formulation processes.

PropertyValue
Melting point257-260°C
Density1.68±0.1 g/cm³ (Predicted)
Flash point311°C
Storage conditionsDark place, inert atmosphere, 2-8°C
SolubilityDMSO: 250 mg/mL (420.51 mM; requires ultrasonic treatment)

These properties indicate tiliroside's thermal stability and solubility characteristics, which are crucial considerations for pharmaceutical formulation and biological applications .

Structural Characteristics

Tiliroside's structure consists of three main components that contribute to its bioactivity: a kaempferol moiety (the aglycone portion), a glucose unit, and a coumaroyl group. This unique structure classifies tiliroside as a glycosyloxyflavone that is specifically kaempferol attached to a 6-O-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranosyl residue at position 3 via a glycosidic linkage .

The structure-activity relationship (SAR) of tiliroside reveals that the addition of the para-coumaric acid moiety significantly modifies its bioactivity compared to the aglycone alone. This structural modification enhances various biological activities and alters the compound's pharmacological profile .

Natural Sources

Tiliroside occurs naturally in numerous medicinal and dietary plants. It has been identified in significant quantities in:

  • Linden (Tilia species)

  • Rose hip (Rosa species)

  • Strawberry (Fragaria species)

These natural sources have been traditionally used in various cultures for their medicinal properties, which may be attributed, at least partially, to their tiliroside content.

Biological Activities

Anti-inflammatory Properties

Tiliroside demonstrates potent anti-inflammatory effects through multiple mechanisms. Studies reveal that tiliroside inhibits lipopolysaccharide (LPS)-induced inflammatory responses by suppressing the MAPK/JNK/p38 signaling pathway in RAW 264.7 macrophage cells . Additionally, tiliroside inhibits pro-inflammatory M1 macrophage polarization by blocking the HIF-1α/glycolysis pathway in mouse BMDMs and human THP-1 macrophage cells .

In a model of ulcerative colitis, tiliroside administration effectively modulated the balance between pro-inflammatory M1 and anti-inflammatory M2 macrophages, decreasing the percentage of M1 macrophages (CD68+iNOS+) while increasing M2 macrophages (CD68+CD206+) in the colonic lamina propria . This immunomodulatory effect contributes significantly to tiliroside's therapeutic potential in inflammatory conditions.

Antioxidant Properties

As a natural flavonoid, tiliroside possesses strong antioxidant capabilities, acting as a free radical scavenger and protecting cells against oxidative damage. This antioxidant activity contributes to its cytoprotective properties, particularly in conditions involving oxidative stress .

Recent research has demonstrated tiliroside's ability to reduce mitochondrial reactive oxygen species (ROS) production and improve mitochondrial membrane potential, thereby preserving mitochondrial function under stress conditions . These antioxidant properties underlie many of tiliroside's protective effects in various disease models.

Anti-diabetic Properties

Tiliroside exhibits promising anti-diabetic activities that have been demonstrated in both in vitro and in vivo studies. Novel tiliroside derivatives have shown significant enhancement in glucose consumption by insulin-resistant HepG2 cells compared to control cells and those exposed to metformin, a standard anti-diabetic drug .

One particular derivative, compound 3l, significantly activated adenosine 5'-monophosphate-activated protein kinase (AMPK) and reduced acetyl-CoA carboxylase activity, suggesting a potential mechanism for tiliroside's anti-diabetic effects . These findings indicate tiliroside's potential as a therapeutic agent for type 2 diabetes management.

Hepatoprotective Properties

Tiliroside demonstrates significant hepatoprotective activities, protecting liver cells from various toxic insults. Research has shown tiliroside exerts anti-liver cancer effects against multiple liver cancer cell lines, including SNU-387, LMH/2A, McA-RH7777, and N1-S1 Fudr .

The compound's hepatoprotective mechanism appears to involve its antioxidant properties, anti-inflammatory effects, and potentially specific enzyme inhibition, such as its interaction with aldose reductase .

Other Biological Activities

Beyond the major activities described above, tiliroside exhibits numerous other biological effects:

  • Antiviral and cytotoxic activities

  • Anti-rheumatic effects

  • Inhibition of neuroinflammation and acute inflammation

  • Anti-thrombotic properties

  • Anti-aging effects

  • Immunomodulatory functions

These diverse biological activities highlight tiliroside's potential as a multi-target therapeutic agent for various conditions.

Mechanisms of Action

Modulation of Inflammatory Pathways

Tiliroside exerts its anti-inflammatory effects through multiple mechanisms. A key discovery is its ability to inhibit NLRP3 inflammasome activation in macrophages. The NLRP3 inflammasome is a multiprotein signaling complex crucial in innate immunity, and its dysregulation is implicated in various inflammatory diseases .

Research has shown that tiliroside targets TRAF-6-mediated NF-κB and p38 MAPK signaling pathways to inhibit LPS-induced inflammatory activation. This compound also regulates the intrarenal renin-angiotensin system in disease models by suppressing intrarenal AGT, Renin, ACE, and Ang II, while upregulating intrarenal ACE2 and Ang1-7 .

AMPK Activation

A significant mechanism underlying tiliroside's metabolic effects is its ability to promote AMP-activated protein kinase (AMPK) activation. AMPK is a critical regulator of cellular energy homeostasis, and its activation can trigger multiple beneficial metabolic effects .

Tiliroside and its derivatives activate AMPK, leading to downstream effects such as reduced acetyl-CoA carboxylase activity. This mechanism contributes to tiliroside's anti-diabetic properties and potential metabolic benefits .

Mitochondrial Function Regulation

Tiliroside's protective effects are partly attributed to its ability to ameliorate mitochondrial damage. The compound reduces mitochondrial reactive oxygen species (ROS) production and improves mitochondrial membrane potential, thereby preserving mitochondrial function under stress conditions .

This mitochondrial protection is particularly relevant in conditions characterized by oxidative stress and inflammation, such as acute kidney injury and liver diseases.

Enzyme Inhibition

Molecular docking studies have revealed that tiliroside exhibits high affinity for aldose reductase, an enzyme implicated in diabetic complications. This binding affinity might explain tiliroside's low IC50 against aldose reductase and contribute to its therapeutic potential in managing diabetic complications .

Therapeutic Applications

Renal Protection

Tiliroside demonstrates significant renoprotective effects in models of acute kidney injury (AKI). In lipopolysaccharide (LPS)-induced AKI, tiliroside administration protected against renal dysfunction and histological alterations. The compound significantly reduced plasma creatinine and blood urea nitrogen (BUN) levels while suppressing urinary albumin excretion .

At the molecular level, tiliroside administration:

  • Ameliorated renal dysfunction and histological alterations

  • Abolished LPS-stimulated renal expression of inflammatory cytokines

  • Reduced fibrosis markers and kidney injury markers

  • Stimulated autophagy flux

  • Inhibited oxidative stress and tubular cell apoptosis

  • Regulated the intrarenal renin-angiotensin system

These findings suggest tiliroside's potential as a therapeutic agent for AKI, especially in cases of endotoxin-induced kidney damage.

Anti-cancer Effects

Research has demonstrated tiliroside's cytotoxic effects against various liver cancer cell lines, including SNU-387, LMH/2A, McA-RH7777, and N1-S1 Fudr. MTT assay studies conducted over 48 hours revealed significant anti-liver cancer properties, while showing minimal toxicity toward normal HUVEC cells .

The anti-cancer mechanisms of tiliroside likely involve multiple pathways, including its antioxidant, anti-inflammatory, and anti-proliferative activities. These findings suggest tiliroside could potentially be developed as a therapeutic agent for liver cancer treatment .

Recent Research Developments

Recent research has expanded our understanding of tiliroside's therapeutic potential. A significant discovery is its role as an NLRP3 inflammasome inhibitor, which may represent a potential therapeutic approach for managing NLRP3-mediated inflammatory diseases .

Studies have also revealed tiliroside's efficacy in attenuating lipopolysaccharide-induced acute kidney injury through multiple mechanisms, including suppression of inflammation, oxidative stress, and tubular cell apoptosis, as well as activation of autophagy flux .

Additionally, molecular docking studies have provided insights into tiliroside's interactions with target enzymes such as aldose reductase, offering a better understanding of its mechanisms of action at the molecular level .

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